molecular formula C11H14N2O3S B2510170 N-Ethyl-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 2361642-93-3

N-Ethyl-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No.: B2510170
CAS No.: 2361642-93-3
M. Wt: 254.3
InChI Key: LCNDYNSIIGZCBJ-UHFFFAOYSA-N
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Description

N-Ethyl-N-(4-sulfamoylphenyl)prop-2-enamide is a chemical compound with the molecular formula C10H12N2O3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethyl group, a sulfamoylphenyl group, and a prop-2-enamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the reaction of N-ethylamine with 4-sulfamoylbenzoyl chloride, followed by the addition of prop-2-enamide. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(4-sulfamoylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-(4-sulfamoylphenyl)prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-(4-sulfamoylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenyl)prop-2-enamide
  • N-Ethyl-N-(4-sulfamoylphenyl)acetamide
  • N-Ethyl-N-(4-sulfamoylphenyl)but-2-enamide

Uniqueness

N-Ethyl-N-(4-sulfamoylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-ethyl-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-11(14)13(4-2)9-5-7-10(8-6-9)17(12,15)16/h3,5-8H,1,4H2,2H3,(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNDYNSIIGZCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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